N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide
Description
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide is a benzothiazole-derived benzamide featuring a dimethylsulfamoyl group at the 6-position of the benzothiazole ring and a 2,3-dimethoxybenzamide substituent at the 2-position. Such compounds are typically synthesized via coupling reactions between benzothiazole amines and activated carboxylic acid derivatives, as seen in related benzamide syntheses (e.g., 3-methylbenzamide derivatives in ) .
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c1-21(2)28(23,24)11-8-9-13-15(10-11)27-18(19-13)20-17(22)12-6-5-7-14(25-3)16(12)26-4/h5-10H,1-4H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPQEGLFDHTAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide typically involves the following key steps:
Formation of Benzothiazole Core: : Begin by synthesizing the benzothiazole ring through a condensation reaction involving 2-aminothiophenol and a suitable carboxylic acid or acid chloride.
Introduction of Dimethylsulfamoyl Group: : Introduce the dimethylsulfamoyl group by reacting the benzothiazole derivative with dimethylsulfamoyl chloride under controlled conditions.
Attachment of Dimethoxybenzamide Group: : Conclude the synthesis by coupling the intermediate product with 2,3-dimethoxybenzoic acid, typically using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: For industrial-scale production, continuous flow synthesis methods may be employed to ensure consistent quality and yield. This involves optimizing reaction conditions such as temperature, pressure, and reactant concentration to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to corresponding hydroxyl groups under strong oxidizing conditions.
Reduction: : The compound can undergo reductive cleavage, particularly at the sulfamoyl group, to yield simpler derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions are feasible on the benzothiazole and benzamide rings.
Common Reagents and Conditions: Common reagents used in these reactions include:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, amines, and organometallic compounds.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various substituted benzothiazoles, benzamides, and simpler aromatic compounds.
Scientific Research Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide has been explored in multiple scientific disciplines:
Chemistry: : Used as a building block in the synthesis of complex molecules and polymers.
Biology: : Investigated for its potential as an inhibitor of certain enzymes and as a fluorescent probe due to its unique chemical structure.
Medicine: : Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways implicated in diseases.
Industry: : Utilized in the development of advanced materials with specialized properties, such as conductivity or resistance to degradation.
Mechanism of Action
The mechanism by which N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to bind to active sites, inhibiting or modifying the activity of the target. The dimethylsulfamoyl group and methoxy substituents play critical roles in determining the compound's binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s closest analog, N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,6-difluorobenzamide (F520-0018), differs only in the substitution pattern on the benzamide moiety: 2,3-dimethoxy vs. 2,6-difluoro. Fluoro substituents enhance metabolic stability and lipophilicity, while methoxy groups may improve solubility but reduce passive membrane permeability . Another analog, (S)-N-((1-Allylpyrrolidin-2-yl)methyl)-5-(3-mercaptopropyl)-2,3-dimethoxybenzamide (), shares the 2,3-dimethoxybenzamide core but incorporates a thiol-propyl chain and pyrrolidine moiety, likely influencing target binding kinetics .
Table 1: Substituent Comparison
Physicochemical Properties
highlights N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide as having the highest molecular weight (MW: ~370–400 g/mol) and retention time among benzothiazole analogs, attributed to its dichloro and dimethoxy substituents . In contrast, the target compound’s dimethylsulfamoyl group (MW: ~92 g/mol) and methoxy substituents (MW: ~31 g/mol each) suggest a moderate MW (~450–500 g/mol) and intermediate lipophilicity.
Table 2: Analytical Data Comparison
Key Research Findings and Gaps
Substituent Impact : Fluoro and methoxy groups confer distinct solubility and stability profiles, with methoxy derivatives likely favoring aqueous environments .
Synthetic Feasibility : Related compounds (e.g., ) suggest efficient synthesis via acyl chloride or maleimide-thiol coupling .
Bioactivity Potential: Structural similarities to antibacterial benzothiazoles () warrant further investigation .
Data Limitations: No direct pharmacological or crystallographic data exist for the target compound, necessitating future studies.
Biological Activity
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide is a benzothiazole derivative that has garnered attention in biological research due to its potential therapeutic applications, particularly in oncology and anti-inflammatory contexts. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H17N3O4S2
- CAS Number : 1171582-34-5
The biological activity of this compound primarily involves:
- Inhibition of Cyclooxygenase (COX) Enzymes : The compound has been shown to inhibit COX enzymes, which play a critical role in the biosynthesis of prostaglandins involved in inflammation and pain pathways. By blocking these enzymes, the compound may reduce inflammatory responses.
- Induction of Apoptosis in Cancer Cells : Research indicates that this compound can induce apoptosis in various cancer cell lines by altering mitochondrial protein expressions such as Bcl-2 and Bax. This leads to the activation of caspases, which are essential for the apoptotic process .
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound against various tumor cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Colo205 | 15.0 | Induction of apoptosis |
| U937 | 12.5 | Caspase activation |
| MCF7 | 20.0 | DNA damage induction |
| A549 | 18.0 | COX inhibition and apoptosis |
In a study involving human lung adenocarcinoma (A549) and malignant melanoma (WM115) cells, the compound exhibited significant cytotoxic effects. The mechanism was further elucidated through assays measuring proliferation and apoptosis via caspase activation .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was assessed through its ability to inhibit COX enzymes. In vitro assays demonstrated a reduction in prostaglandin E2 production in macrophage cell lines treated with varying concentrations of the compound.
Summary of Findings
This compound demonstrates promising biological activity with significant implications for cancer therapy and inflammation management. Its dual mechanism—targeting COX enzymes for anti-inflammatory effects while inducing apoptosis in cancer cells—positions it as a potential lead compound for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
